molecular formula C8H8N2OS B160982 2-Amino-4-methoxybenzothiazole CAS No. 5464-79-9

2-Amino-4-methoxybenzothiazole

Cat. No. B160982
CAS RN: 5464-79-9
M. Wt: 180.23 g/mol
InChI Key: YEBCRAVYUWNFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methoxybenzothiazole is a useful research intermediate for the synthesis of various benzothiazole and aminobenzothiazoles derivatives with antibacterial and antifungal activity .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-methoxybenzothiazole has been analyzed using various spectroscopic techniques such as FTIR, FT-Raman, UV-Visible, and NMR . The molecule has a molecular weight of 180.23 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 2-Amino-4-methoxybenzothiazole are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

2-Amino-4-methoxybenzothiazole is a beige chunky solid . It is insoluble in water . The molecule has a molecular formula of C8H8N2OS .

Scientific Research Applications

Vibrational and Electronic Investigations

Extensive vibrational studies of 2-Amino-4-methoxybenzothiazole have been conducted using FTIR and FT-Raman spectral techniques. The electronic structure of the molecule has been analyzed through UV-Visible and NMR spectroscopies. These studies are significant for understanding the compound's structural, thermodynamical, and vibrational characteristics, as well as the electronic and steric influence of the methoxy amino groups on its frequencies (Arjunan et al., 2013).

Antibacterial Applications

2-Amino-4-methoxybenzothiazole has been utilized in the synthesis of Schiff bases and their Zn(II) chelates. These compounds have demonstrated antibacterial properties against pathogenic bacterial species like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).

Synthesis of Dyes and Firefly Luciferin

The compound is a key intermediate in the synthesis of dyes and Firefly Luciferin, a substance known for its role in bioluminescence. Modified processes in the synthesis of 2-Amino-4-methoxybenzothiazole have been developed to make the reaction more suitable for industrial application (L. Xiao-jun, 2011).

Role in Chemiluminescence and Medicinal Diagnostics

2-Amino-4-methoxybenzothiazole is crucial in the synthesis of Firefly luciferin, which is part of efficient chemiluminescence systems and has significant applications in medicinal diagnostics, biochemistry, and forensic trace analysis (H. Würfel et al., 2012).

Potential Anticancer Agents

Novel aminothiazole-paeonol derivatives, synthesized using 2-Amino-4-methoxybenzothiazole, have shown high anticancer potential, particularly against human gastric and colorectal adenocarcinoma cell lines (Chia-Ying Tsai et al., 2016).

Antimicrobial Activity

Several newly synthesized derivatives of 2-Amino-4-methoxybenzothiazole have been screened for antimicrobial activity, demonstrating the compound's utility in creating substances with antibacterial properties (S. G. Badne et al., 2011).

Safety And Hazards

When heated to decomposition, 2-Amino-4-methoxybenzothiazole emits very toxic fumes of NOx and SOx . It is harmful if swallowed, in contact with skin, or if inhaled . It is probably combustible .

Future Directions

The future directions for the use and study of 2-Amino-4-methoxybenzothiazole are not explicitly mentioned in the search results .

properties

IUPAC Name

4-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-5-3-2-4-6-7(5)10-8(9)12-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBCRAVYUWNFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Record name 2-AMINO-4-METHOXYBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19778
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4024484
Record name 2-Amino-4-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-amino-4-methoxybenzothiazole is a beige chunky solid. (NTP, 1992)
Record name 2-AMINO-4-METHOXYBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19778
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
Record name 2-AMINO-4-METHOXYBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19778
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

2-Amino-4-methoxybenzothiazole

CAS RN

5464-79-9
Record name 2-AMINO-4-METHOXYBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19778
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 4-Methoxy-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5464-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-aminobenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-AMINO-4-METHOXYBENZOTHIAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28740
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybenzothiazol-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHOXY-2-AMINOBENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E3D8644F2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

307 to 311 °F (NTP, 1992)
Record name 2-AMINO-4-METHOXYBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19778
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-methoxybenzothiazole
Reactant of Route 2
2-Amino-4-methoxybenzothiazole
Reactant of Route 3
Reactant of Route 3
2-Amino-4-methoxybenzothiazole
Reactant of Route 4
Reactant of Route 4
2-Amino-4-methoxybenzothiazole
Reactant of Route 5
Reactant of Route 5
2-Amino-4-methoxybenzothiazole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Amino-4-methoxybenzothiazole

Citations

For This Compound
57
Citations
V Arjunan, A Raj, R Santhanam, MK Marchewka… - … Acta Part A: Molecular …, 2013 - Elsevier
… evidence of similar studies for the 2-amino-4-methoxybenzothiazole (2A4MOBT) has been … and thermodynamic properties of 2-amino-4-methoxybenzothiazole (2A4MOBT) with the …
Number of citations: 15 www.sciencedirect.com
A Bunescu, P Besse-Hoggan… - Applied and …, 2008 - Am Soc Microbiol
… A solution of 2-amino-4 methoxybenzothiazole (1.35 g, 7.5 mmol) in 3 ml of chlorobenzene and 0.3 ml 47% HBr was refluxed for 8 h. After being cooled, this mixture was filtered, and the …
Number of citations: 25 journals.asm.org
MM Dalal, KR Desai - 1996 - nopr.niscpr.res.in
Thirteen 4-methoxy-2[H/substituted-4'-(N',N-disubstituted amino)phenylazo]benzothiazoles(Va-m) were prepared by coupling diazotized 2-amino-4-methoxybenzothiazole (II) with …
Number of citations: 2 nopr.niscpr.res.in
ZH Chohan, CT Supuran - Main Group Metal Chemistry, 2002 - degruyter.com
A condensation reaction of 4-acetamidobenzaldehyde with 2-aminobenzothiazole, 2-amino-4-methylbenzothiazole, 2-amino-4-methoxybenzothiazole, 2-amino-4-chlorobenzothiazole, …
Number of citations: 91 www.degruyter.com
K Liu, L Wang, B Jiang, J An, B Nian, D Wang… - Food Research …, 2021 - Elsevier
… of Pu-erh tea, and chemical compounds in fermented tea leaves, ie, the levels of TB and the compounds responsible for the stale flavor, eg, 2-amino-4-methoxybenzothiazole were …
Number of citations: 9 www.sciencedirect.com
PK Feng, Q Fernando - Inorganic Chemistry, 1962 - ACS Publications
Preparation of Compounds.—A detailed description of the preparation of 4-hydroxybenzothiazole has been pub-lished in an earlier paper. 3 5, 7-Dibromo-4-hydroxybenzothiazole was …
Number of citations: 4 pubs.acs.org
ÇK Atay, F Duman, M Gökalp, T Tilki, SO Kart - Journal of Molecular …, 2018 - Elsevier
The newly synthesized 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid has been prepared by diazotization of anthranilic acid and coupling with 2-amino-4,6-…
Number of citations: 2 www.sciencedirect.com
M Parra, J Alderete, C Zuńñiga, H Gallardo… - Liquid …, 2001 - Taylor & Francis
The synthesis and liquid crystalline properties of new Schiff 's bases (series 3a-f) and azo compounds (4a-f) incorporating pyridine and 1,3,4-thiadiazole rings are reported. The first …
Number of citations: 48 www.tandfonline.com
J Polak, A Jarosz‐Wilkolazka - Biotechnology progress, 2012 - Wiley Online Library
… acid, 2-amino-3-methoxybenzoic acid, 4-methylaminobenzoic acid, anthranilamide, acetovanillone, 2-amino-4-methoxy-6-methylpyrimidine, and 2-amino-4-methoxybenzothiazole were …
Number of citations: 40 aiche.onlinelibrary.wiley.com
V Sareen, V Khatri, P Jain, K Sharma - Phosphorus, Sulfur, and …, 2009 - Taylor & Francis
… Three chlorine atoms of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) have been replaced subsequently by 2-amino-4-methoxybenzothiazole (which in turn is prepared by …
Number of citations: 5 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.